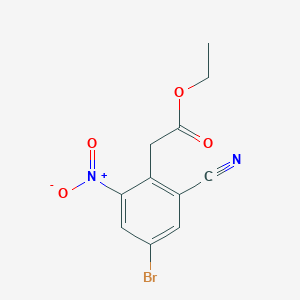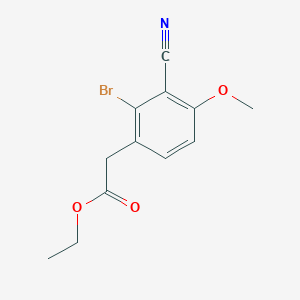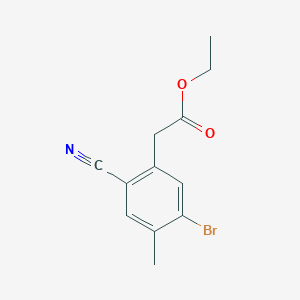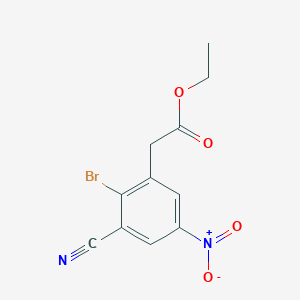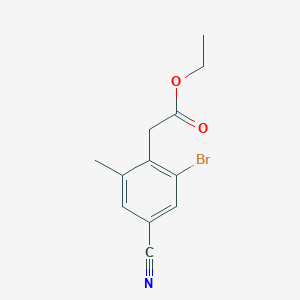
Ethyl 2-bromo-4-cyano-6-methylphenylacetate
Descripción general
Descripción
Ethyl 2-bromo-4-cyano-6-methylphenylacetate, also known as EBCMP, is an organic compound with a chemical formula of C11H10BrNO2. It is a colorless solid that is soluble in organic solvents. EBCMP is a brominated aromatic compound that has been used in various scientific research applications, such as in organic synthesis and as a reagent for organic transformations. This compound has been studied for its potential uses in pharmaceutical and medical research, as well as for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-cyano-6-methylphenylacetate has been used in various scientific research applications. It has been used as a reagent for organic transformations, such as the synthesis of various organic compounds and the preparation of other brominated aromatic compounds. It has also been used in the synthesis of pharmaceuticals and drugs, as well as for biological research.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-4-cyano-6-methylphenylacetate is not yet fully understood. However, it is believed that the bromine atom in the compound acts as a nucleophile, attacking the electrophilic carbon atoms in the substrate. This results in the formation of a covalent bond between the bromine and the substrate, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2-bromo-4-cyano-6-methylphenylacetate are not yet fully understood. However, it has been shown to have some antibacterial and antifungal properties, as well as to inhibit the growth of certain cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce the levels of certain hormones in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Ethyl 2-bromo-4-cyano-6-methylphenylacetate in lab experiments is its low cost and availability. It is also easy to synthesize and store, making it a convenient reagent for organic transformations. However, it has some limitations. It is not very stable in the presence of light or heat, and it can be toxic if inhaled or ingested.
Direcciones Futuras
There are several potential future directions for the use of Ethyl 2-bromo-4-cyano-6-methylphenylacetate. It could be used as an antimicrobial agent or as an anti-cancer drug. It could also be used in the synthesis of other pharmaceuticals or drugs. Additionally, further research could be done to better understand its biochemical and physiological effects and to develop new methods for its synthesis.
Propiedades
IUPAC Name |
ethyl 2-(2-bromo-4-cyano-6-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-10-8(2)4-9(7-14)5-11(10)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDZSBOGTKHUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-cyano-6-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





